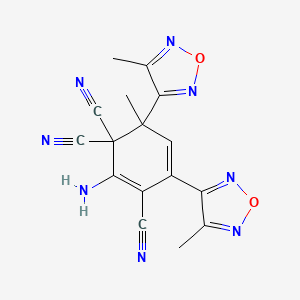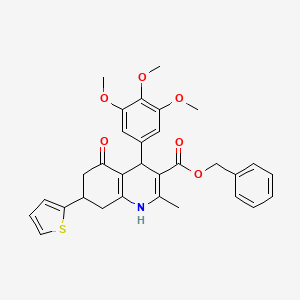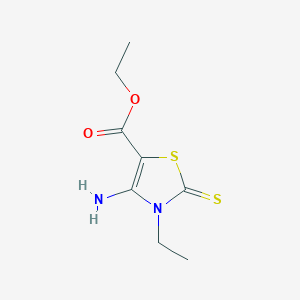![molecular formula C24H17F2N3O3S B11084747 2-{4-[(Z)-{(2Z)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetamide](/img/structure/B11084747.png)
2-{4-[(Z)-{(2Z)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-({3-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETAMIDE is a complex organic compound characterized by the presence of fluorophenyl groups, a thiazolan ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({3-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETAMIDE typically involves multiple steps:
Formation of the Thiazolan Ring: This step involves the reaction of 4-fluorophenyl isothiocyanate with an appropriate amine to form the thiazolan ring.
Introduction of the Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-({3-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-({3-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[4-({3-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It inhibits key enzymes such as cyclooxygenase and matrix metalloproteinases, leading to reduced inflammation and tumor growth.
Comparison with Similar Compounds
Similar Compounds
- **4-({3-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETAMIDE
- **4-({3-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETAMIDE
Uniqueness
2-[4-({3-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETAMIDE is unique due to its specific structural features, including the presence of multiple fluorophenyl groups and a thiazolan ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H17F2N3O3S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[4-[(Z)-[3-(4-fluorophenyl)-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C24H17F2N3O3S/c25-16-3-7-18(8-4-16)28-24-29(19-9-5-17(26)6-10-19)23(31)21(33-24)13-15-1-11-20(12-2-15)32-14-22(27)30/h1-13H,14H2,(H2,27,30)/b21-13-,28-24? |
InChI Key |
GANBVVGVTIXEFG-WUXVYIAASA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)F)S2)C4=CC=C(C=C4)F)OCC(=O)N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=NC3=CC=C(C=C3)F)S2)C4=CC=C(C=C4)F)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)sulfonyl]-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11084666.png)
![4-(piperidin-1-yl)-6-({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine](/img/structure/B11084678.png)
![7-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11084685.png)
![2-{1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11084687.png)
![(7Z)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B11084689.png)
![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]propan-1-one](/img/structure/B11084697.png)

![[4-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl phenyl ether](/img/structure/B11084727.png)
![[1-(4-Methoxy-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-phenyl-methanone](/img/structure/B11084734.png)

![N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide](/img/structure/B11084749.png)
![N-[9-chloro-1-oxo-2-(trifluoromethyl)-1,2-dihydropyrrolo[3,2,1-kl]phenothiazin-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B11084755.png)


